molecular formula C16H25N5O2 B5318759 2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine

2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B5318759
M. Wt: 319.40 g/mol
InChI Key: OTKPSISXDQGMKB-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic compound with a unique structure that combines a morpholine ring with a pyrazolo[3,4-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as hydrazines and aldehydes. The morpholine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
  • 2-(2-Methoxyethyl)-4-(6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Uniqueness

2-(2-Methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-methoxyethyl)-4-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-4-5-14-18-15-13(10-17-20(15)2)16(19-14)21-7-9-23-12(11-21)6-8-22-3/h10,12H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPSISXDQGMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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